molecular formula C9H16N2O3 B13325686 Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate

Cat. No.: B13325686
M. Wt: 200.23 g/mol
InChI Key: BMMICNDLOITWKA-BQBZGAKWSA-N
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Description

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:

R-COOH+CH3OHR-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \rightarrow \text{R-COOCH}_3 + \text{H}_2\text{O} R-COOH+CH3​OH→R-COOCH3​+H2​O

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as microwave-assisted derivatization, which significantly reduces reaction time and increases yield. This method involves the use of microwave radiation to accelerate the esterification process, making it more efficient compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.

Major Products

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate is unique due to its piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate, also known as methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H17_{17}ClN2_2O3_3
  • Molecular Weight : 236.7 g/mol
  • CAS Number : 2148975-91-9

This compound is believed to interact with various biological targets due to its structural features. The presence of the piperidine ring and amino acid moieties allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving amino acids, which could have implications for neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, thereby altering metabolic processes within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

StudyBiological ActivityFindings
Study 1Antimicrobial ActivityShowed effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
Study 2Neuroprotective EffectsDemonstrated protective effects on neuronal cells under oxidative stress conditions.
Study 3Enzyme InhibitionInhibited specific enzymes involved in metabolic pathways, suggesting a role in metabolic regulation.

Case Studies

  • Antimicrobial Properties : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity. The mechanism was attributed to cell membrane disruption and inhibition of cell wall synthesis.
  • Neuroprotective Effects : Research indicated that the compound could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress markers and apoptosis rates.
  • Metabolic Regulation : Investigations into enzyme inhibition showed that this compound could modulate pathways related to glucose metabolism, suggesting potential applications in diabetes management.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate

InChI

InChI=1S/C9H16N2O3/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12/h6-7H,2-5,10H2,1H3,(H,11,12)/t6-,7-/m0/s1

InChI Key

BMMICNDLOITWKA-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H](C[C@@H]1CCCNC1=O)N

Canonical SMILES

COC(=O)C(CC1CCCNC1=O)N

Origin of Product

United States

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